molecular formula C9H9NO3 B1665551 Adrenochrome CAS No. 54-06-8

Adrenochrome

Cat. No. B1665551
CAS RN: 54-06-8
M. Wt: 179.17 g/mol
InChI Key: RPHLQSHHTJORHI-UHFFFAOYSA-N

Description

Adrenochrome is an unstable chemical compound formed by the oxidation of epinephrine (also known as adrenaline) and has the chemical formula C9H9NO3 . Its name is a combination of the words adrenaline, referring to its source, and chrome, referring to its having a color (violet) .


Synthesis Analysis

Adrenochrome is synthesized in vivo by the oxidation of the hormone adrenaline . In vitro, Ag2O is used as an oxidizing agent . A solution of l-adrenaline in methanol containing 2% formic acid is oxidized with AgO in 1 min. at 30 to 40 C .


Molecular Structure Analysis

The structure of adrenochrome is chiral at the position of the hydroxyl group . Little information is available on the individual enantiomers .


Chemical Reactions Analysis

The oxidation reaction that converts adrenaline into adrenochrome occurs both in vivo and in vitro . Silver oxide (Ag2O) was among the first reagents employed for this , but a variety of other oxidizing agents have been used successfully .


Physical And Chemical Properties Analysis

Adrenochrome, having the chemical formula C9H9NO3, is a pigment obtained by the oxidation of adrenaline (epinephrine) . It is deeply colored, compared with white adrenaline .

Scientific Research Applications

1. Neurological and Psychological Properties Adrenochrome, a derivative of adrenaline, has been studied for its psychological properties similar to mescaline and lysergic acid. Its ability to produce electroencephalogram (EEG) changes in both normal and epileptic individuals, and to inhibit brain tissue respiration, highlights its significance in neurological research (Hoffer, Osmond, & Smythies, 1954). Furthermore, adrenochrome's impact on the electrical characteristics of neuron membranes has been demonstrated in studies involving mollusk neurons, showcasing its effects on nerve tissue and potential relevance to neurological conditions (Gaier & Khichenko, 1981).

2. Cardiotoxicity and Mitochondrial Effects Adrenochrome's influence on the heart, particularly its impact on mitochondrial oxidative phosphorylation and adenine nucleotides in the rat heart, is another area of interest. This research suggests that adrenochrome can impair energy production in mitochondria, potentially leading to contractile failure of the heart (Taam et al., 1986). Additionally, the role of superoxide anion radicals in the cardiotoxicity of adrenochrome has been studied, providing insights into its potential toxic effects on the heart (Rump et al., 2011).

3. Hemostatic and Wound Healing Applications Studies have explored adrenochrome's role in hemostasis and wound healing. For instance, adrenochrome has been shown to promote blood clotting and accelerate wound healing, as evidenced by the development of adrenochrome-containing hydrogel patches, gels, and ointments for topical application (Mukherjee & Banthia, 2006).

4. Biochemical Studies Adrenochrome's formation from epinephrine and its involvement in biochemical processes have been extensively studied. Research has shown its impact on the oxidation of epinephrine, the formation of actomyosin ATPase inhibitors, and its role in various redox reactions, suggesting its importance in biochemical pathways (Inchiosa, 1967).

Safety And Hazards

Adrenochrome users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-hydroxy-1-methyl-2,3-dihydroindole-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHLQSHHTJORHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=O)C(=O)C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871530
Record name 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adrenochrome

CAS RN

54-06-8, 7506-92-5
Record name Adrenochrome
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Record name Adrenochrome
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Record name 1-Adrenochrome
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Record name 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione
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Record name 3-hydroxy-1-methylindoline-5,6-dione
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Record name ADRENOCHROME
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,000
Citations
RA Heacock - Chemical Reviews, 1959 - ACS Publications
… In such cases, traces of impurities may initiate the reaction and, later, adrenochrome catalysis (87, 250) becomes the dominant factor as the concentration of adrenochrome in the …
Number of citations: 225 pubs.acs.org
DE Green, D Richter - Biochemical Journal, 1937 - ncbi.nlm.nih.gov
… Action of adrenochrome in the malic system Adrenochrome acted in the same way as … only difference between the two being that with adrenochrome there was no lag period; the rapid …
Number of citations: 268 www.ncbi.nlm.nih.gov
LF Cashwell, MB Shield, JW Reed - Archives of Ophthalmology, 1977 - jamanetwork.com
Staghorn Deposits of the Palpebral Conjunctiva With Corneal Abrasion An 88-year-old woman had been treated medically for chronic open angle glaucoma for nine years. Epinephrine …
Number of citations: 8 jamanetwork.com
A Palumbo, M d'Ischia, G Misuraca, G Prota - Biochimica et Biophysica Acta …, 1989 - Elsevier
… values, the rearrangement of adrenochrome leads, besides … to the angular 9-position of adrenochrome. When the reaction is … of adrenochrome leads mainly to the adrenochrome dimer (…
Number of citations: 53 www.sciencedirect.com
J Harley-Mason - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
The reduction of adrenochrome (I) has been shown to give rise to two products: 5: 6-dihydroxy-1-methylindole (11), and an intermediate zwitterion easily converted into 3: 5: 6-trlhydroxy-…
Number of citations: 69 pubs.rsc.org
SB Matthews, AH Henderson, AK Campbell - Journal of molecular and …, 1985 - Elsevier
… of the oxidation that occurred was through the adrenochrome pathway, the remainder being … adrenochrome. The results provide a cellular mechanism for the formation of adrenochrome …
Number of citations: 60 www.sciencedirect.com
JD Bu'Lock - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… pH 2 adrenochrome was reversibly transformed into a labile yellow material; Harley-Mason observed that an unbuffered solution of fairly pure adrenochrome, … of adrenochrome in acid …
Number of citations: 26 pubs.rsc.org
RFE Alexis, S Jörg, R Renate, G Kuno… - …, 2001 - thieme-connect.com
Adrenochrome is an oxidative product of adrenaline and possesses cardiotoxic properties. As oxygen free radicals play a role in the cytotoxic effects of catecholamines, the role of …
Number of citations: 18 www.thieme-connect.com
ME Deutsch - JAMA, 1961 - jamanetwork.com
To the Editor:— One of the questions answered inThe Journal, July 23, 1960, p. 1395, concerns adrenochrome, and your consultant states in his answer that no double-blind study has …
Number of citations: 0 jamanetwork.com
DC Borg - Proceedings of the National Academy of …, 1965 - National Acad Sciences
… Data will be presented in this article concerning catecholamines and adrenochrome, and a second paper' will treat other indole hormones, thyronines, estrogens, and insulin. …
Number of citations: 48 www.pnas.org

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